molecular formula C20H37NO4Si2 B1412405 tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane CAS No. 1481447-17-9

tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane

Cat. No. B1412405
CAS RN: 1481447-17-9
M. Wt: 411.7 g/mol
InChI Key: XSFUSJCVQRLAGS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a dimethylsilyl group, a nitrophenyl group, and a methoxy group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl and dimethylsilyl groups are bulky and could influence the overall shape of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing silyl ethers are known to undergo a variety of reactions. For example, silyl ethers can be cleaved in the presence of certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis of α-Chiral Ether Derivatives

This compound is utilized in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution . This process is crucial for creating molecules with specific three-dimensional orientations, which is essential in the development of pharmaceuticals where chirality can determine the efficacy of a drug .

Polymerization Initiator

It serves as an initiator for the polymerization of certain organic compounds, such as 1,2-benzenedicarboxaldehyde . This application is significant in the field of polymer chemistry where the creation of novel polymeric materials with desirable properties like increased strength or chemical resistance is required .

Enol Silyl Ethers Synthesis

The compound is involved in the synthesis of enol silyl ethers, which are valuable intermediates in organic synthesis. Enol silyl ethers are used to protect the enol form of carbonyl compounds and are involved in various chemical reactions, including Suzuki couplings and aldol reactions .

Total Synthesis of Complex Natural Products

It acts as a reagent in the total synthesis of complex natural products such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These natural products have significant biological activities and potential therapeutic applications, making their synthesis a valuable endeavor for medicinal chemistry .

Oxidation of Tertiary Silyl Ethers

The compound is used in a sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers . This method tolerates acid-sensitive protecting groups and leaves other silyl ethers and phenolic TBDMS groups untouched, which is advantageous in selective synthetic processes .

Protecting Reagent for Various Functional Groups

tert-Butyldimethylsilyl chloride: , a related compound, is used as a versatile protecting reagent for alcohols, amines, amides, and carboxylic acids. This suggests that tert-butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane could also be used in the protection of these functional groups during complex synthetic routes .

Preparation of Isoxazoline N-Oxides

Another related use is in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins. This indicates the potential of the compound in synthesizing heterocyclic structures, which are core components in many drugs and agrochemicals .

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in reactions involving the cleavage of silyl ethers, the mechanism often involves the breaking of the silicon-oxygen bond .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The specific safety and hazards would depend on the properties of the compound .

Future Directions

The use of silyl ethers in organic synthesis is a well-established field, and research continues into developing new reactions and improving existing ones . This compound, with its combination of functional groups, could potentially be used in such research.

properties

IUPAC Name

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenyl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO4Si2/c1-19(2,3)26(7,8)24-14-16-12-11-13-17(18(16)21(22)23)15-25-27(9,10)20(4,5)6/h11-13H,14-15H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFUSJCVQRLAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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